molecular formula C6H3BrN4O B2876657 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 749930-89-0

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Cat. No.: B2876657
CAS No.: 749930-89-0
M. Wt: 227.021
InChI Key: HZCYGKVKFIXRMV-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a chemical compound characterized by its bromine atom and triazolo-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method includes the cyclization of a brominated precursor with a formylating agent[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The bromine atom and the triazolo-pyrimidine ring play crucial roles in these interactions, affecting various biological pathways.

Comparison with Similar Compounds

  • 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

  • 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

  • 6-Fluoro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Uniqueness: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde stands out due to its bromine atom, which imparts unique chemical properties compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity and binding affinity makes it particularly useful in specific applications.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCYGKVKFIXRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A slurry of (6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol (6.5 g, 28.51 mmol) from step 1 above in dichloromethane (60 mL) was added Phl(OAc)2 (10.1 mg, 31.4 mmol) and with catalytic TEMPO (334 mg, 2.14 mmol). After reaction at room temperature for 3 hours, the reaction is complete. MTBE is added slowly (50 mL) to crystallize the product, filtration followed by drying the product by vacuum oven overnight. The filtrate was concentrated and purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product as light white solid (combine total 4.8 g, 75% yield). 1H NMR (300 MHz, CDCl3) □ ppm 8.96 (d, J=2.45 Hz, 1H) 9.09 (d, J=2.45 Hz, 1H) 10.22 (s, 1H). MS: (APCI) 228 (M+H).
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Phl(OAc)2
Quantity
10.1 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A slurry of (6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol (6.5 g, 28.51 mmol) from step 1 above in dichloromethane (60 mL) was added PhI(OAc)2 (10.1 mg, 31.4 mmol) and with catalytic TEMPO (334 mg, 2.14 mmol). After reaction at room temperature for 3 hours, the reaction is complete. MTBE is added slowly (50 mL) to crystallize the product, filtration followed by drying the product by vacuum oven overnight. The filtrate was concentrated and purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product as light white solid (combine total 4.8 g, 75% yield). 1H NMR (300 MHz, CDCl3) □ ppm 8.96 (d, J=2.45 Hz, 1H) 9.09 (d, J=2.45 Hz, 1H) 10.22 (s, 1H). MS: (APCI) 228 (M+H)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10.1 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
334 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

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